2-Methylquinoxaline-6-carboxylic acid

Descripción general

Descripción

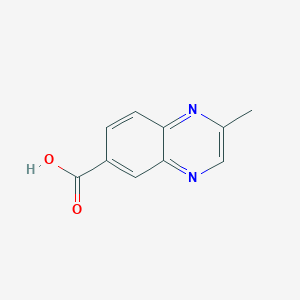

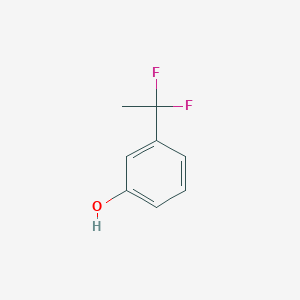

2-Methylquinoxaline-6-carboxylic acid is a quinoxaline derivative with the chemical formula C₁₁H₉NO₂ . Its molecular structure features a quinoxaline (1,4-naphthyridine) skeleton substituted with a carboxy function at C-6 and a methyl group at C-2 . The compound exhibits interesting physicochemical and biological activities, making it a subject of extensive research.

Synthesis Analysis

The synthesis of 2-Methylquinoxaline-6-carboxylic acid involves various methods. Recent advances in synthetic strategies have focused on decorating the quinoxaline scaffold with functional groups. These strategies enable the design and development of bioactive molecules, dyes, fluorescent materials, and more. Researchers have explored newer synthetic routes to access quinoxaline and enhance its versatility .

Molecular Structure Analysis

The molecular formula of 2-Methylquinoxaline-6-carboxylic acid is C₁₁H₉NO₂ , with an average mass of 187.195 Da . The compound’s monoisotopic mass is 187.063324 Da . You can visualize its structure on ChemSpider .

Chemical Reactions Analysis

2-Methylquinoxaline-6-carboxylic acid participates in various chemical reactions. One common type is salt formation , where it reacts with bases to form ionic salts. Additionally, its redox processes involve alteration of oxidation states, which can lead to the formation of reactive intermediates. These intermediates are often short-lived and challenging to study due to their high reactivity .

Aplicaciones Científicas De Investigación

Analytical Methodology

A method was developed for the quantitative determination of 3-methylquinoxaline-2-carboxylic acid (MQCA) residues in pork using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This method involves hydrolysis, extraction, and purification steps, followed by chromatographic separation and quantitative analysis, demonstrating the utility of related quinoxaline derivatives in analytical chemistry for residue analysis in food products (Wei, Wan, Zhang, & Pan, 2019).

Synthesis and Bioactivity

Peptide derivatives of 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid were synthesized and evaluated for their antimicrobial, antifungal, and antiviral potentials. These studies showcase the application of quinoxaline derivatives in the synthesis of bioactive compounds with potential therapeutic applications (Chaudhary, Kumar, & Tarazi, 2016).

Cytotoxicity Studies

Research on the cytotoxicity of 3-methylquinoxaline-2-carboxylate, a major metabolite of certain drugs, involved synthesis, characterization, and evaluation of its effects on various cell lines. This work contributes to the safety evaluation of quinoxaline derivatives and their potential impacts on human health (Zhang, 2014).

Environmental Analysis

A sensitive LC-MS/MS method was developed for the determination of carbadox and olaquindox metabolites, including quinoxaline-2-carboxylic acid and 3-methylquinoxaline-2-carboxylic acid, in environmental water samples. This study highlights the role of quinoxaline derivatives in environmental monitoring and pollution studies (Yang, He, Liu, Bian, Hu, & Fang, 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

2-methylquinoxaline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-6-5-11-9-4-7(10(13)14)2-3-8(9)12-6/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVISYCQYHXXLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=C(C=CC2=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol](/img/structure/B3105817.png)

![4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3105860.png)